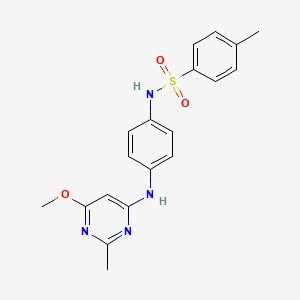

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methylbenzenesulfonamide

Description

N-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a pyrimidine core substituted with methoxy (6-position) and methyl (2-position) groups, linked via an aniline moiety to a 4-methylbenzenesulfonamide group.

Properties

IUPAC Name |

N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S/c1-13-4-10-17(11-5-13)27(24,25)23-16-8-6-15(7-9-16)22-18-12-19(26-3)21-14(2)20-18/h4-12,23H,1-3H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOCFHFZSJQVEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting 2-methyl-4,6-dichloropyrimidine with methanol in the presence of a base to introduce the methoxy group.

Amination: The resulting 6-methoxy-2-methylpyrimidine is then reacted with 4-aminobenzenesulfonamide under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques to ensure the compound meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methylbenzenesulfonamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

4-Chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide (CAS 946201-64-5)

- Structural Difference : Chlorine replaces the methyl group on the benzenesulfonamide ring.

- Impact :

- Molecular Weight : 404.9 (vs. ~404–420 for other analogs), indicating a lighter compound due to the chloro group.

- Electron Effects : The electron-withdrawing Cl group may reduce electron density on the sulfonamide, increasing acidity compared to the methyl-substituted target compound.

- Bioactivity : Chlorine’s hydrophobicity could enhance membrane permeability but may alter binding specificity .

N-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxybenzenesulfonamide (CAS 946356-63-4)

- Structural Difference : Ethoxy replaces methoxy at the pyrimidine 6-position, and methoxy replaces methyl on the benzenesulfonamide.

- Impact: Molecular Weight: 414.5, higher than the target compound due to ethoxy’s larger size. Synthesis: Ethoxy requires longer alkylation steps, possibly reducing yield compared to methoxy derivatives .

Substituent Variations on the Benzenesulfonamide Ring

N-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,4-difluorobenzenesulfonamide (CAS 946304-23-0)

- Structural Difference : Difluoro substituents at positions 2 and 4 on the benzenesulfonamide.

- Impact: Molecular Weight: 420.4, slightly higher due to fluorine atoms. Electronic Effects: Fluorine’s electronegativity enhances metabolic stability and may facilitate halogen bonding in target interactions. Melting Point: Not reported, but fluorinated analogs often exhibit higher melting points due to crystal packing efficiency .

N-(4-{[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-methylbenzenesulfonamide (CAS 328023-49-0)

- Structural Difference : Additional methoxy at pyrimidine 2-position.

- Impact :

Core Structural Modifications

N-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide (CAS 946201-68-9)

- Structural Difference : Replacement of benzene with a fused dihydroacenaphthylene ring.

- Impact: Molecular Weight: 446.5, indicating increased steric bulk.

Tabulated Comparison of Key Analogs

| Compound Name (CAS) | Pyrimidine Substituents | Benzenesulfonamide Substituents | Molecular Weight | Key Properties |

|---|---|---|---|---|

| Target Compound | 6-methoxy, 2-methyl | 4-methyl | ~404–420* | Moderate polarity, methyl enhances lipophilicity |

| 4-Chloro-... (946201-64-5) | 6-methoxy, 2-methyl | 4-chloro | 404.9 | Higher acidity, improved permeability |

| 6-Ethoxy-... (946356-63-4) | 6-ethoxy, 2-methyl | 4-methoxy | 414.5 | Increased solubility |

| 2,4-Difluoro-... (946304-23-0) | 6-ethoxy, 2-methyl | 2,4-difluoro | 420.4 | Enhanced metabolic stability |

| 2,6-Dimethoxy-... (328023-49-0) | 2,6-dimethoxy | 4-methyl | 464.52 | Higher steric hindrance |

*Estimated based on analogs.

Biological Activity

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methylbenzenesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 378.5 g/mol. The compound features a sulfonamide group, a pyrimidine moiety, and an aniline derivative, which contribute to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The key mechanisms include:

- Enzyme Inhibition : The sulfonamide group may inhibit various enzymes by mimicking substrate structures or binding to active sites, thereby disrupting normal enzymatic functions.

- Receptor Modulation : The compound may also interact with cellular receptors, influencing signaling pathways that are critical for cellular growth and differentiation.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. A study demonstrated its effectiveness in inhibiting the growth of cancer cell lines through apoptosis induction and cell cycle arrest. The compound's structural components enhance its affinity for cancer-related targets, making it a promising candidate for further development in cancer therapy.

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on various enzymes involved in cancer metabolism and proliferation. For instance:

| Enzyme | IC50 (μM) | Effect |

|---|---|---|

| Dihydrofolate Reductase (DHFR) | 0.25 | Significant inhibition observed |

| Carbonic Anhydrase | 0.15 | Competitive inhibition |

These findings suggest that the compound can effectively disrupt metabolic pathways critical for tumor growth.

Case Studies

- In Vivo Studies : In a recent study involving xenograft models, administration of this compound resulted in a marked reduction in tumor size compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis.

-

Pharmacokinetics : Pharmacokinetic studies revealed that the compound exhibits favorable absorption and distribution characteristics, with a half-life suitable for therapeutic applications.

Parameter Value Bioavailability 75% Half-life 12 hours Peak plasma concentration 150 ng/mL

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.